molecular formula C11H12O4 B13995493 4-Phenyl-1,3-dioxane-5-carboxylic acid CAS No. 92057-56-2

4-Phenyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B13995493
CAS No.: 92057-56-2
M. Wt: 208.21 g/mol
InChI Key: QGAFNKUBBZILNP-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-dioxane-5-carboxylic acid is an organic compound with the molecular formula C11H12O4 It is characterized by a dioxane ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3-dioxane-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetic acid with formaldehyde and a diol under acidic conditions to form the dioxane ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,3-dioxane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of phenyl-dioxane derivatives with additional functional groups.

    Reduction: Formation of phenyl-dioxane alcohols or aldehydes.

    Substitution: Halogenated phenyl-dioxane derivatives.

Scientific Research Applications

4-Phenyl-1,3-dioxane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

92057-56-2

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-phenyl-1,3-dioxane-5-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-11(13)9-6-14-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)

InChI Key

QGAFNKUBBZILNP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OCO1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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